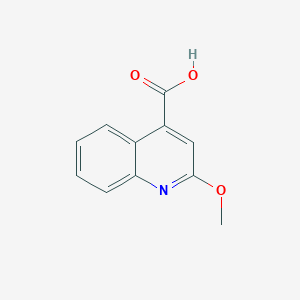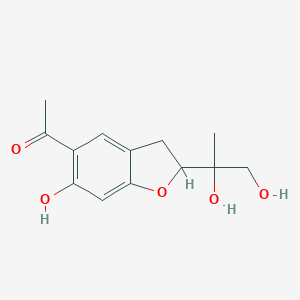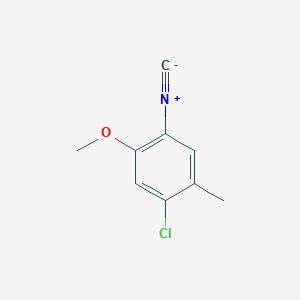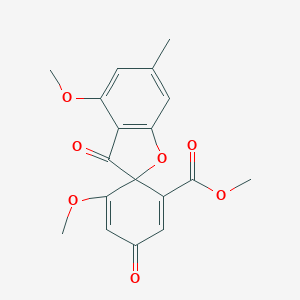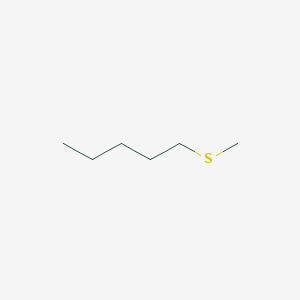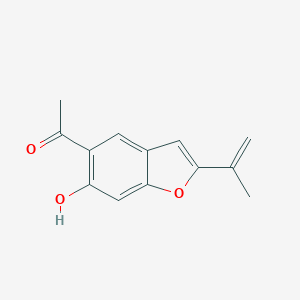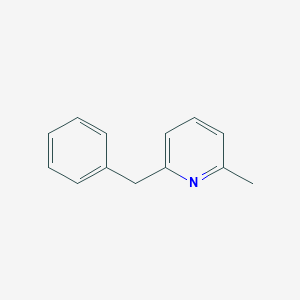
Pyridine-4-sulfonyl Chloride
Overview
Description
Pyridine-4-sulfonyl Chloride is a chemical compound with the molecular formula C5H4ClNO2S . It is used in the synthesis of pyrimidine derivatives with anti-proliferative activity against negative breast cancer cells .
Synthesis Analysis
The synthesis of this compound involves diazotation of 3-aminopyridines, followed by substitution of diazo groups with sulfonyl groups . The conditions for this synthesis have been optimized by taking into account the detailed understanding of this substitution .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string S(=O)(Cl)c1ccncc1 . The molecular weight of this compound is 177.61 .Chemical Reactions Analysis
This compound undergoes various chemical reactions. For instance, it reacts with hydrazine to give p-toluenesulfonyl hydrazide . It also undergoes electrophilic aromatic substitution .Physical And Chemical Properties Analysis
This compound has a molecular weight of 177.61 . Unfortunately, the search results do not provide more specific physical and chemical properties such as melting point, boiling point, and density.Scientific Research Applications
Synthesis of Novel Polymers
Pyridine-4-sulfonyl chloride has been utilized in the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polyamides exhibit high glass transition temperatures, thermal stability, and mechanical strength, making them useful in various applications like coatings and films (Liu et al., 2013).
Medicinal Chemistry
In medicinal chemistry, this compound has been used in the synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. This demonstrates its utility in developing diverse heterocyclic compounds with potential pharmaceutical applications (Tucker, Chenard, & Young, 2015).
Catalysis
This compound is also significant in catalysis. It has been used to synthesize ionic liquid sulfonic acid functionalized pyridinium chloride, which acts as an efficient catalyst for the preparation of various organic compounds (Khazaei et al., 2013). Additionally, it's involved in the synthesis of tetrahydrobenzo[b]pyran derivatives and other organic molecules through condensation reactions (Zolfigol et al., 2015).
Crystallographic Characterization
In crystallography, this compound is used for the formation of sulfonate compounds and the subsequent study of their intermolecular interactions via single-crystal x-ray diffraction (Stenfors et al., 2020).
DNA Interaction Studies
This compound has also found application in the study of DNA interactions. Derivatives of this compound have been investigated for their ability to cleave DNA, showing potential for biotechnological and medical applications (Andreou et al., 2016).
Transition Metal-Free Amination
Furthermore, it has been used in a transition-metal-free amination process involving magnesium amides, showcasing an innovative approach in organic synthesis (Balkenhohl et al., 2017).
Electrochemical Studies
In electrochemistry, this compound derivatives have been utilized in the modification of electrodes for the sensitive detection of certain compounds, demonstrating its utility in analytical chemistry (Issac & Kumar, 2010).
Safety and Hazards
Pyridine-4-sulfonyl Chloride is classified as a dangerous substance. It can cause skin irritation and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
Mechanism of Action
Target of Action
Pyridine-4-sulfonyl Chloride is a chemical compound that primarily targets the respiratory system . It is used in various chemical reactions as a sulfonylating agent .
Mode of Action
The mode of action of this compound involves its interaction with alcohols. It is used in the conversion of alcohols to alkyl halides through a mechanism known as Nucleophilic Substitution (SN2) . In this process, the alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of an alkyl halide and a sulfonyl acid .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the conversion of alcohols to alkyl halides . This conversion is a key step in many synthetic procedures in organic chemistry, allowing for the introduction of halide functional groups which can undergo further reactions .
Pharmacokinetics
Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The primary result of the action of this compound is the conversion of alcohols to alkyl halides . This transformation is useful in synthetic chemistry, as it allows for the introduction of halide functional groups which can undergo further reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of moisture can lead to hydrolysis of the sulfonyl chloride group, reducing its reactivity . Additionally, the compound is classified as a combustible, corrosive hazardous material, indicating that it should be handled in a well-ventilated place with suitable protective clothing .
properties
IUPAC Name |
pyridine-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S/c6-10(8,9)5-1-3-7-4-2-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMOJCOXIZRTRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468975 | |
| Record name | Pyridine-4-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
134479-04-2 | |
| Record name | Pyridine-4-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



